molecular formula C7H5F2NO2 B040223 Methyl 2,6-difluoropyridine-3-carboxylate CAS No. 117671-02-0

Methyl 2,6-difluoropyridine-3-carboxylate

Cat. No.: B040223
CAS No.: 117671-02-0
M. Wt: 173.12 g/mol
InChI Key: FTFGRVXYRDOUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-difluoropyridine-3-carboxylate (CAS 117671-02-0) is a high-value fluorinated pyridine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring two distinguishable fluorine atoms activated by the electron-withdrawing pyridine nitrogen and an ester group in the 3-position, makes it an exceptionally attractive scaffold for constructing complex, trisubstituted pyridine target molecules. The core value of this compound lies in its well-documented reactivity in sequential nucleophilic aromatic substitution (S N Ar) reactions. The fluorine atom at the 2-position is typically more reactive, allowing for selective displacement with a wide range of nitrogen, oxygen, and sulfur nucleophiles. This regioselective reactivity enables a tandem substitution process to efficiently generate 2,3,6-trisubstituted pyridines, which are prominent scaffolds found in biologically active compounds and approved pharmaceuticals. Published research demonstrates its application in synthesizing key intermediates for potent receptor antagonists, such as those targeting dopamine and serotonin receptors. Furthermore, the methyl ester functional group offers additional synthetic handles for further derivatization, including hydrolysis to the corresponding carboxylic acid or transformation into amides. This combination of features makes this compound an indispensable building block for drug discovery programs and the development of novel chemical entities. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2,6-difluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGRVXYRDOUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445642
Record name Methyl 2,6-difluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117671-02-0
Record name Methyl 2,6-difluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117671-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-difluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2,6-difluoropyridine-3-carboxylic acid (5.60 g, 35.2 mmol) is refluxed with methanol (60 mL) and concentrated sulfuric acid (1.0 mL, 19.0 mmol) as a catalyst. The reaction typically proceeds overnight under reflux conditions (65–70°C), after which the mixture is neutralized with aqueous potassium carbonate (pH ~9) and extracted with ethyl acetate. Solvent removal under reduced pressure yields the ester as a yellow oil.

Key Parameters:

  • Catalyst : Sulfuric acid (3–5 mol%)

  • Solvent : Methanol (neat)

  • Temperature : Reflux (~65°C)

  • Yield : ~62% (3.5 g from 5.60 g starting material)

This method is favored for its simplicity and avoidance of moisture-sensitive reagents. However, competing side reactions, such as transesterification or decarboxylation, may occur if reaction times exceed 24 hours.

Nucleophilic Substitution Pathways

While direct esterification dominates industrial workflows, alternative routes involving nucleophilic substitution of halogenated precursors have been explored for enhanced regioselectivity.

Displacement of Dichloro Derivatives

Methyl 2,6-dichloropyridine-3-carboxylate serves as a versatile precursor for introducing fluorine atoms via halogen-exchange reactions. Treatment with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) facilitates selective substitution at the 2- and 6-positions. For instance, refluxing the dichloro derivative with excess KF in DMF at 120°C for 12 hours achieves partial fluorination, though yields remain moderate (45–50%) due to competing hydrolysis.

Regioselective Thiolate-Mediated Fluorination

A high-yielding alternative involves benzenethiolate intermediates to direct fluorine incorporation. Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate, synthesized from methyl 2,6-dichloropyridine-3-carboxylate and 4-methylbenzenethiol in DMF, undergoes oxidation to the sulfoxide derivative. Subsequent treatment with hydrogen fluoride-pyridine complex (HF·Py) replaces the sulfinyl group with fluorine, achieving >85% regioselectivity for the 6-position.

Comparative Data:

MethodStarting MaterialConditionsYieldSelectivity (2- vs. 6-F)
KF in DMFMethyl 2,6-dichloropyridine-3-carboxylate120°C, 12 h45–50%1:1
Thiolate/HF·PyMethyl 2-chloro-6-(4-MeC6H4S)pyridine-3-carboxylateDMF, 60°C, 6 h78%1:20 (6-F favored)

Alternative Pathways and Mechanistic Considerations

Solvent Effects on Regioselectivity

The choice of solvent profoundly impacts substitution patterns in dihalogenated pyridines. Polar aprotic solvents like DMF stabilize transition states for nucleophilic attack at the 6-position due to enhanced solvation of the leaving group. Conversely, tetrahydrofuran (THF) or dichloromethane (CH2Cl2) favor 2-substitution, attributed to steric hindrance from the ester moiety.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal purification steps. The esterification route remains dominant, with process refinements including:

  • Catalyst Recycling : Sulfuric acid is neutralized and recovered as potassium sulfate, reducing waste.

  • Continuous Flow Systems : Microreactor technology enhances heat transfer and reduces reaction times to 2–4 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Ester Hydrolysis: 2,6-difluoropyridine-3-carboxylic acid.

Scientific Research Applications

Precursor for Drug Development

Methyl 2,6-difluoropyridine-3-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. It is particularly useful in the development of drugs targeting neurotransmitter receptors. Research indicates that derivatives of this compound have been explored for their interactions with dopamine D2 and D3 receptors and serotonin receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .

Synthesis of Protein Kinase Inhibitors

Recent studies have demonstrated the utility of this compound in synthesizing novel protein kinase C (PKC) theta inhibitors. These inhibitors are of interest due to their potential therapeutic roles in autoimmune diseases and cancer treatment . The compound's ability to facilitate the synthesis of diverse 3-substituted derivatives enhances its applicability in drug discovery.

Development of Agricultural Chemicals

The incorporation of fluorinated substituents into organic molecules has been shown to improve their efficacy as agricultural active ingredients. This compound is no exception; it is utilized in synthesizing agrochemicals that exhibit enhanced stability and biological performance . The fluorine atoms contribute to the compound's hydrophobicity and lipophilicity, which are beneficial traits for agrochemical formulations.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-fluoropyridine-3-carboxylateOne fluorine atomLess sterically hindered; different reactivity profile
Methyl 2,6-dichloropyridine-3-carboxylateTwo chlorine atomsMore reactive towards nucleophiles; higher electrophilicity
Methyl 4-fluoropyridine-3-carboxylateFluorination at position 4Different electronic properties; potential for different biological activity

The presence of two fluorine atoms at the 2 and 6 positions distinguishes this compound from its analogs and contributes to its specific reactivity and potential biological activity .

Interaction Studies

Research has demonstrated that modifications on the pyridine ring can significantly alter interaction profiles with dopamine receptors. For instance, subtle changes in structure can lead to enhanced pharmacological effects, suggesting that this compound could be a critical component in developing more effective therapeutics for neurological disorders .

Synthesis Efficiency

A study highlighted the efficient synthesis of various derivatives using this compound as a starting material. This efficiency not only reduces costs but also accelerates the drug discovery process by allowing rapid screening of multiple compounds .

Mechanism of Action

The mechanism of action of methyl 2,6-difluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the pyridine ring enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Pyridine-Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2,6-difluoropyridine-3-carboxylate (Target) 2-F, 6-F, 3-COOCH3 C₇H₅F₂NO₂ ~173 (estimated) High electronegativity, compact size
Methyl 2,6-dichloro-5-fluoronicotinate 2-Cl, 6-Cl, 5-F, 3-COOCH3 C₇H₄Cl₂FNO₂ 224.0 Bulkier substituents, higher MW
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 2-Cl, 6-Cl, 5-F, 3-COOH C₆H₂Cl₂FNO₂ 209.99 Acid form; higher polarity
Methyl 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate Complex substituents C₂₁H₂₈FNO₄ 377.45 Bulky groups; enzyme inhibitor

Key Observations :

  • Steric Effects : The smaller size of fluorine (vs. chlorine) reduces steric hindrance, enabling tighter molecular packing and higher melting points in crystalline forms .

Physical and Chemical Properties

Table 2: Inferred Physicochemical Properties

Property This compound Methyl 2,6-dichloro-5-fluoronicotinate 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
Boiling Point ~250–300°C (estimated) Not reported Not reported
Solubility Moderate in polar aprotic solvents Low in water; high in DMSO High in polar solvents (e.g., methanol)
Polar Surface Area (TPSA) ~50 Ų (estimated) 52.3 Ų 62.3 Ų

Analysis :

  • The target compound’s methyl ester group reduces polarity compared to the carboxylic acid analog, improving lipid solubility and membrane permeability .
  • Fluorine substitution likely increases volatility relative to chlorinated analogs, as seen in methyl ester comparisons (e.g., methyl salicylate in ) .

Biological Activity

Methyl 2,6-difluoropyridine-3-carboxylate (MDPC) is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural properties impart significant biological activity, making it a valuable compound for drug discovery and development.

MDPC features two fluorine atoms located at the 2 and 6 positions of the pyridine ring, which enhances its reactivity and stability. The carboxylate group at the 3 position further contributes to its chemical properties, allowing it to participate in various synthetic pathways. The presence of fluorine atoms is known to improve the binding affinity of compounds to biological targets due to their electronegative nature, which can influence molecular interactions.

Pharmacological Potential

MDPC has been explored for its potential pharmacological applications, particularly in relation to neurological disorders. Research indicates that derivatives of MDPC interact with dopamine D2 and D3 receptors, which are critical targets in the treatment of conditions such as schizophrenia and Parkinson's disease. The fluorinated structure may enhance selectivity and potency compared to non-fluorinated analogs .

The mechanism by which MDPC exerts its biological effects is believed to involve interactions with specific molecular targets. The fluorine substituents enhance the compound's ability to engage with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction profile is crucial for its application in drug design.

Case Studies and Research Findings

  • Interaction Studies : Research has shown that modifications on the pyridine ring can significantly alter interaction profiles with dopamine receptors. For instance, one study demonstrated that the binding affinities of MDPC derivatives could be optimized through structural modifications, leading to enhanced pharmacological effects.
  • Synthesis Techniques : Various synthetic methods for producing MDPC have been reported, highlighting its utility as an intermediate in organic synthesis. A notable study detailed a nucleophilic substitution reaction involving methylamine, which yielded a mixture of regioisomers that could be separated based on their physical properties .
  • Comparative Analysis : A comparative analysis of MDPC with other fluorinated pyridine derivatives revealed distinct differences in reactivity and biological activity. For example:
    Compound NameStructural FeaturesUnique Characteristics
    Methyl 2-fluoropyridine-3-carboxylateOne fluorine atomLess sterically hindered; different reactivity profile
    Methyl 2,6-dichloropyridine-3-carboxylateTwo chlorine atomsMore reactive towards nucleophiles
    Methyl 4-fluoropyridine-3-carboxylateFluorination at position 4Different electronic properties

The unique positioning of fluorine atoms in MDPC distinguishes it from these analogs, contributing to its specific reactivity and potential biological activities .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2,6-difluoropyridine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. A robust method involves Buchwald-Hartwig amination ( ):

  • Procedure : React 2,6-dichloro-3-fluoropyridine with methyl 4-aminobenzoate using Pd(OAc)₂ (0.1 mmol), Xantphos (0.12 mmol), and Cs₂CO₃ (10 mmol) in anhydrous toluene at 110°C for 24 hours.

  • Yield : 66% after recrystallization (AcOEt).

  • Key Conditions :

    Catalyst SystemBaseSolventTemperatureTimeYield
    Pd(OAc)₂/XantphosCs₂CO₃Toluene110°C24 h66%

Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups at the 3-position .

Basic: How is this compound characterized using NMR spectroscopy?

Methodological Answer:
¹H and ¹³C NMR are critical for confirming structure and regioselectivity. For example ( ):

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 3.89 (s, 3H, -OCH₃)
    • δ 6.78 (dd, J = 8.2 Hz, 2.8 Hz, 1H, pyridine-H)
    • δ 8.02 (d, J = 8.8 Hz, 2H, aromatic-H).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 51.9 (-OCH₃)
    • δ 145.9 (d, J = 253.7 Hz, C-F coupling).

Key Insight : Fluorine-proton coupling (J values) and splitting patterns distinguish between 2,6-difluoro isomers. Use deuterated solvents and reference internal standards (e.g., TMS) to minimize shifts .

Advanced: How do researchers address regioselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer:
Regioselectivity is influenced by fluorine’s electron-withdrawing effects and steric hindrance. For example:

  • Substitution at C-3 : Fluorine at C-2 and C-6 deactivates the ring, directing nucleophiles to C-3 via meta-directing effects.
  • Experimental Optimization :
    • Use bulky ligands (e.g., Xantphos) to control steric access .
    • Adjust reaction temperature (80–120°C) to favor kinetic vs. thermodynamic products.

Data Contradiction Example : Competing C-4 substitution may occur if catalysts are under-optimized. Confirm regiochemistry via NOESY or X-ray crystallography .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and Fukui indices to identify reactive sites:

  • Procedure :
    • Optimize geometry using Gaussian02.
    • Calculate electrostatic potential maps to visualize nucleophilic attack sites.
    • Validate with experimental kinetic data (e.g., Hammett plots).

Key Insight : The carboxylate group at C-3 increases electron density at C-4, contradicting fluorine’s deactivating effect. Resolve discrepancies by comparing DFT results with kinetic isotope effects .

Advanced: How do researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS) for derivatives?

Methodological Answer:
Discrepancies often arise from impurities or tautomerism. For example:

  • Case Study : A reported HRMS [M+H]+ of 281.0497 vs. calculated 281.0493 ( ) suggests isotopic interference or adduct formation.
  • Resolution Steps :
    • Repeat HRMS with higher resolution (Q-TOF).
    • Use HPLC (C18 column, MeCN/H₂O gradient) to isolate impurities.
    • Cross-validate with ¹⁹F NMR to detect fluorinated byproducts.

Table : Common Analytical Challenges and Solutions

IssueDiagnostic ToolSolution
Impurity peaks in NMRHSQC/HMBCColumn chromatography
HRMS adductsIon-trap MSAcidic mobile phase
TautomerismVT-NMRLow-temperature analysis

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane (1:3) for high recovery ( ).
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent.
  • Purity Validation :
    • HPLC (≥95% purity, C18 column, 254 nm).
    • Melting point analysis (e.g., mp 159–160°C for derivative 11d) .

Advanced: How does fluorine substitution influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Fluorine at C-2/C-6 enhances hydrolysis resistance due to electron withdrawal.

  • Basic Conditions : The ester group undergoes saponification (e.g., NaOH/MeOH, 60°C).

  • Stability Testing :

    ConditionTimeDegradation Product
    1M HCl, 25°C24 h<5% hydrolysis
    1M NaOH, 60°C2 h90% carboxylate

Monitor via LC-MS and compare with stability data for non-fluorinated analogs .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Optimization :

    • Amination : Prioritize Pd-catalyzed steps (yield ~60–70%).
    • Esterification : Use DCC/DMAP for carboxylate activation (yield ~85%).
  • Catalyst Recycling : Immobilized Pd nanoparticles reduce costs.

  • Table : Yield Optimization Parameters

    StepCatalystSolventYield
    AminationPd(OAc)₂Toluene66%
    EsterificationDCC/DMAPDCM85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-difluoropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-difluoropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.